2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the reaction between 3-(trifluoromethyl)phenylboronic acid and a suitable precursor (such as a bromoaryl compound) in the presence of a palladium catalyst. The solvent mixture typically includes toluene, water, and ethanol .
Molecular Structure Analysis
The molecular structure of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile reveals a pyrazole ring with a trifluoromethyl group attached at the 3-position. The acetonitrile functional group is linked to the pyrazole ring. The overall structure contributes to its unique properties and potential applications .
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Synthesis Intermediary
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile: serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of the pyrazole ring into various molecules, which is crucial for creating compounds with desired biological or chemical properties . The trifluoromethyl group enhances the lipophilicity and metabolic stability of these molecules, making them significant in pharmaceuticals and agrochemicals.
Catalyst Development
This compound is used in the development of catalysts for chemical reactions. The trifluoromethyl group can influence the reactivity of catalysts, potentially leading to more efficient and selective chemical processes . This is particularly valuable in the synthesis of complex organic molecules.
Material Science
In material science, 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can be used to modify the surface properties of materials. The introduction of the trifluoromethyl group can alter the hydrophobicity and durability of materials, which is beneficial for developing specialized coatings and additives .
Pharmaceutical Research
The compound’s ability to act as a building block for bioactive molecules makes it significant in pharmaceutical research. It can be used to synthesize new drug candidates with potential therapeutic effects, especially in the areas of anti-inflammatory and anticancer treatments .
Agrochemical Formulation
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile: is also applied in the formulation of agrochemicals. The trifluoromethyl group can enhance the activity and selectivity of herbicides and pesticides, contributing to the development of more effective agricultural products .
Electrochemical Applications
Due to its good conductivity and environmentally friendly features, this compound is explored in electrochemical applications. It can be involved in the synthesis of nitrogen-containing or nitrile-containing compounds through electrochemical conversions .
properties
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3/c7-6(8,9)5-4(1-2-10)3-11-12-5/h3H,1H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZODRWXBWYFIPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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